Ethyl 2-mercapto-5-methoxybenzoate
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Overview
Description
Ethyl 2-mercapto-5-methoxybenzoate is an organic compound with the molecular formula C10H12O3S It is a derivative of benzoic acid, featuring both a mercapto (thiol) group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-mercapto-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-mercapto-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants to achieve the desired ester product.
Another method involves the reaction of 2-mercapto-5-methoxybenzoyl chloride with ethanol. This reaction also requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of efficient catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-mercapto-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-mercapto-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-mercapto-5-methoxybenzoate involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activities and influence cellular redox states. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 2-mercapto-5-methoxybenzoate can be compared with similar compounds such as:
2-Mercapto-5-methoxybenzimidazole: This compound also contains a thiol and methoxy group but has a benzimidazole ring instead of a benzoate ester.
Methyl 2-methoxybenzoate: Lacks the thiol group, making it less reactive in redox reactions.
Ethyl 2-methoxybenzoate: Similar structure but lacks the thiol group, affecting its chemical reactivity and biological activity.
This compound is unique due to the presence of both the thiol and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
ethyl 5-methoxy-2-sulfanylbenzoate |
InChI |
InChI=1S/C10H12O3S/c1-3-13-10(11)8-6-7(12-2)4-5-9(8)14/h4-6,14H,3H2,1-2H3 |
InChI Key |
MPDAVJNDNCZNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)S |
Origin of Product |
United States |
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